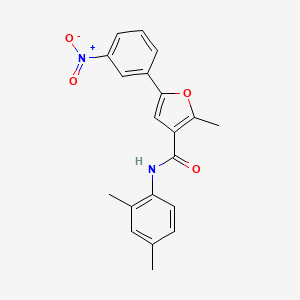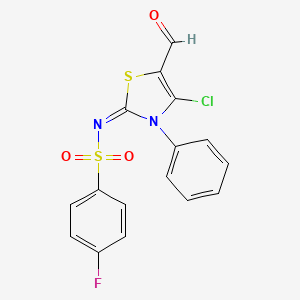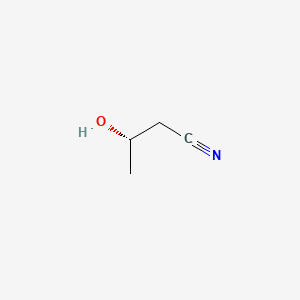![molecular formula C9H12F2O B2593347 6,6-difluorospiro[2.5]octane-1-carbaldehyde CAS No. 2287282-06-6](/img/structure/B2593347.png)
6,6-difluorospiro[2.5]octane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-difluorospiro[25]octane-1-carbaldehyde is an organic compound characterized by a spirocyclic structure with two fluorine atoms attached to the six-membered ring
Scientific Research Applications
6,6-difluorospiro[2.5]octane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds and fluorinated molecules.
Biology: Potential use in the development of fluorinated analogs of biologically active molecules for studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those requiring fluorine atoms for enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the spirocyclic and fluorinated structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-difluorospiro[2.5]octane-1-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the fluorination of a spirocyclic precursor, followed by the introduction of the aldehyde functional group. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the reactions are carried out in solvents like dichloromethane or acetonitrile at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
6,6-difluorospiro[2.5]octane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 6,6-difluorospiro[2.5]octane-1-carboxylic acid.
Reduction: 6,6-difluorospiro[2.5]octane-1-methanol.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Mechanism of Action
The mechanism by which 6,6-difluorospiro[2.5]octane-1-carbaldehyde exerts its effects depends on the specific application. In chemical reactions, the spirocyclic structure and fluorine atoms influence the reactivity and selectivity of the compound. In biological systems, the fluorine atoms can enhance binding affinity to enzymes or receptors, potentially altering metabolic pathways and biological activity.
Comparison with Similar Compounds
Similar Compounds
6,6-difluorospiro[2.5]octane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6-oxaspiro[2.5]octane-1-carbaldehyde: Contains an oxygen atom in the spirocyclic ring, altering its chemical properties.
ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate: An ester derivative with different reactivity and applications.
Uniqueness
6,6-difluorospiro[2.5]octane-1-carbaldehyde is unique due to its combination of a spirocyclic structure and two fluorine atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and as a precursor for further functionalization.
Properties
IUPAC Name |
6,6-difluorospiro[2.5]octane-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O/c10-9(11)3-1-8(2-4-9)5-7(8)6-12/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXDYWHIYFKCNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CC2C=O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({4-[2-(Dimethylamino)ethoxy]phenyl}methyl)[3-(dimethylamino)propyl]amine trihydrochloride](/img/structure/B2593269.png)
![2,3-Dimethyl-3-[(1-methylbenzimidazol-2-yl)methylamino]butan-2-ol](/img/structure/B2593271.png)
![(Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2593272.png)
![2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2593274.png)
![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2593275.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2593279.png)





